5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C5H3BrF3N3 and its molecular weight is 242 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives often act by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.42 (iLOGP) and 1.47 (XLOGP3) .
Result of Action
Pyrimidine derivatives are known to have diverse biological activities, which can lead to various cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Biological Activity
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a bromine atom and a trifluoromethyl group attached to a pyrimidine ring, which are critical for its biological activity. The presence of these substituents influences its interaction with biological targets, particularly kinases.
1. Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory effects on various kinases. For instance, in studies assessing its activity against PI3 kinase, the compound demonstrated an IC50 value indicative of strong inhibition . The trifluoromethyl group is believed to enhance binding affinity due to its unique electronic properties, which can stabilize interactions with the kinase active site.
2. Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies have reported that it can inhibit the proliferation of several cancer cell lines, with IC50 values in the micromolar range. For example, derivatives of similar pyrimidine structures have displayed significant antiproliferative activity against multidrug-resistant cancer cell lines . The mechanism appears to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells.
3. Selectivity and SAR Studies
Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. The introduction of different substituents at the C-5 position of the pyrimidine ring has been shown to alter potency and selectivity significantly. For instance, compounds with halogen substitutions at this position often exhibit enhanced selectivity for specific kinases compared to their non-halogenated counterparts .
Case Study 1: PI3 Kinase Inhibition
In a study focusing on PI3 kinase inhibitors, this compound was evaluated alongside other compounds. It exhibited competitive inhibition with an IC50 value indicating effective inhibition compared to known inhibitors . This suggests its potential utility in treating cancers where PI3 kinase pathways are dysregulated.
Case Study 2: Antiproliferative Activity Against Cancer Cell Lines
Another study assessed the antiproliferative effects of various derivatives on human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives of this compound had IC50 values as low as 10 nM against these cell lines, suggesting high potency . The study highlighted that modifications to the trifluoromethyl group could enhance activity against resistant strains.
Data Tables
Table 1: Biological Activity Summary of this compound
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGPURZLOTOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670195 | |
Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-47-7 | |
Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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